molecular formula C24H35N3O6 B1249554 Aeruginosin EI461

Aeruginosin EI461

Katalognummer: B1249554
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: FEBDAAYWFMTVBF-KAUTUKSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aeruginosin EI461 is a natural product isolated from the cyanobacterium Microcystis aeruginosa. It belongs to the aeruginosin family, which is known for its diverse bioactivities, particularly as inhibitors of serine proteases. The compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of diseases involving protease dysregulation.

Wissenschaftliche Forschungsanwendungen

Aeruginosin EI461 has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aeruginosin EI461 involves multiple steps, including the formation of a unique bicyclic α-amino acidKey steps include catalytic asymmetric phase-transfer reactions and catalytic asymmetric epoxidation promoted by lanthanide–BINOL complexes .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows advanced organic synthesis techniques. The scalability of these methods remains a challenge due to the complexity of the molecule.

Analyse Chemischer Reaktionen

Types of Reactions: Aeruginosin EI461 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Wirkmechanismus

Aeruginosin EI461 exerts its effects primarily by inhibiting serine proteases. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition is facilitated by the unique structure of this compound, which includes a bicyclic α-amino acid core . The molecular targets include various serine proteases involved in disease pathways, such as trypsin and thrombin.

Vergleich Mit ähnlichen Verbindungen

Aeruginosin EI461 is unique due to its specific structure and potent inhibitory activity against serine proteases. Similar compounds in the aeruginosin family include:

  • Aeruginosin 98-B
  • Aeruginosin 298-A
  • Varlaxins 1046A and 1022A

These compounds share a common core structure but differ in their functional groups and bioactivities. This compound stands out for its strong inhibition of serine proteases and potential therapeutic applications .

Eigenschaften

Molekularformel

C24H35N3O6

Molekulargewicht

461.6 g/mol

IUPAC-Name

(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1

InChI-Schlüssel

FEBDAAYWFMTVBF-KAUTUKSKSA-N

Isomerische SMILES

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O

Kanonische SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Synonyme

aeruginosin EI461

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aeruginosin EI461
Reactant of Route 2
Aeruginosin EI461
Reactant of Route 3
Aeruginosin EI461
Reactant of Route 4
Aeruginosin EI461
Reactant of Route 5
Aeruginosin EI461
Reactant of Route 6
Aeruginosin EI461

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.